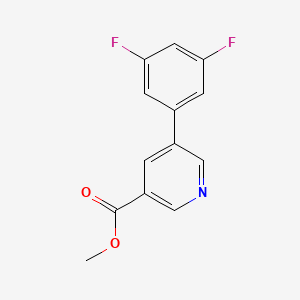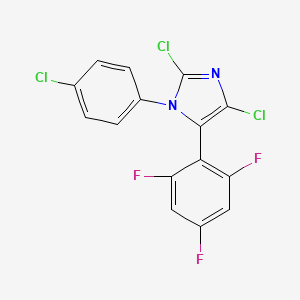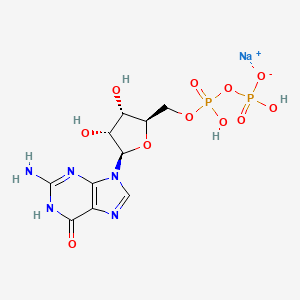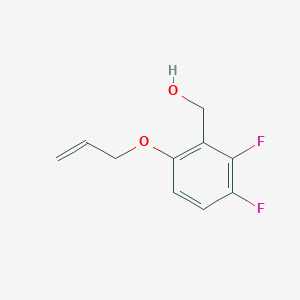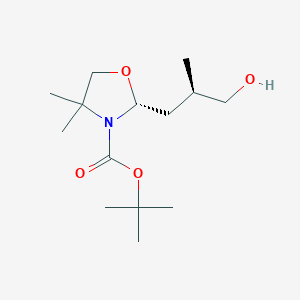
(R)-tert-Butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxy group, and a dimethyloxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The oxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Various nucleophiles, organic solvents like acetonitrile or dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted oxazolidine derivatives.
Scientific Research Applications
®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate can be compared with other oxazolidine derivatives such as:
- (S)-tert-Butyl 2-((S)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate
- ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxamide
Uniqueness
The uniqueness of ®-tert-Butyl 2-(®-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate lies in its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2R)-3-hydroxy-2-methylpropyl]-4,4-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3/t10-,11-/m1/s1 |
InChI Key |
CSOCAVMWBXJVHC-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



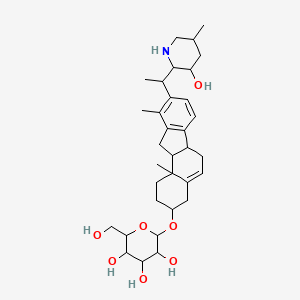
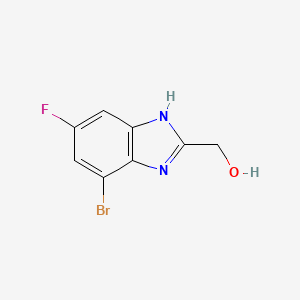

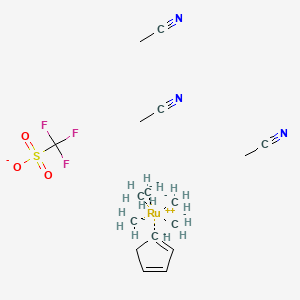

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
